1,8-Naphthyridine-4-carboxylic acid

Descripción general

Descripción

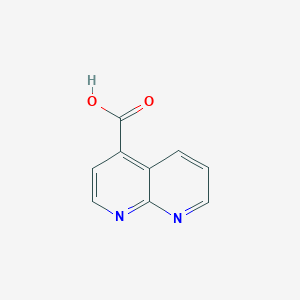

1,8-Naphthyridine-4-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The 1,8-naphthyridine core is notable for its diverse biological activities and photochemical properties .

Métodos De Preparación

The synthesis of 1,8-naphthyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another approach is the multicomponent reaction (MCR), which efficiently generates complex molecular architectures . For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Industrial production methods often involve the use of metal-catalyzed synthesis and hydroamination of terminal alkynes followed by Friedländer cyclization .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group at position 4 undergoes oxidation under specific conditions. For example:

-

Decarboxylation : Heating in the presence of strong oxidants like KMnO₄ under acidic conditions leads to decarboxylation, forming 1,8-naphthyridine derivatives with reduced side chains.

-

Hydroxyl Group Oxidation : In derivatives where a hydroxyl group is adjacent to the carboxylic acid (e.g., 2-hydroxy-1,8-naphthyridine-4-carboxylic acid), oxidation with agents like CrO₃ yields ketones or quinone-like structures.

Table 1: Oxidation Reactions of 1,8-Naphthyridine-4-carboxylic Acid Derivatives

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Hydroxy derivative | CrO₃ in H₂SO₄, 60°C | 2-Oxo-1,8-naphthyridine-4-carboxylic acid | 85% | |

| 7-Amino derivative | KMnO₄, H₂O, reflux | 7-Amino-1,8-naphthyridine | 72% |

Reduction Reactions

The naphthyridine ring can undergo partial or full reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere reduces the pyridine rings to piperidine derivatives, yielding tetrahydro-1,8-naphthyridine-4-carboxylic acid .

-

Borohydride Reduction : Selective reduction of ketone groups in substituted derivatives (e.g., 2-oxo-1,8-naphthyridine-4-carboxylic acid) with NaBH₄ produces secondary alcohols.

Key Reaction Pathway:

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl 1,8-naphthyridine-4-carboxylate, a precursor for further functionalization .

-

Amide Formation : Coupling with amines using EDCl/HOBt produces bioactive amide derivatives, explored for antimicrobial applications .

Condensation and Cyclization

This compound participates in Friedlander and Gould-Jacobs reactions to form polycyclic systems:

-

Friedlander Reaction : Condensation with ketones or aldehydes in the presence of ionic liquid catalysts (e.g., choline hydroxide) yields fused naphthyridine derivatives with >90% efficiency .

-

Gould-Jacobs Cyclization : Thermal cyclization of ethoxymethylenemalonate intermediates produces 1,4-dihydro-4-oxo-1,8-naphthyridine frameworks, critical for quinolone antibiotics .

Mechanistic Insight:

The Friedlander reaction proceeds via a base-catalyzed aldol condensation, followed by cyclodehydration. Ionic liquids enhance reaction rates by stabilizing intermediates through hydrogen bonding .

Biological Interaction and Synergy

Derivatives of this compound exhibit synergistic effects with fluoroquinolones (e.g., norfloxacin), reducing MIC values by 4–8-fold against resistant E. coli and S. aureus strains . This synergy arises from dual inhibition of DNA gyrase and topoisomerase IV .

Aplicaciones Científicas De Investigación

1,8-Naphthyridine-4-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,8-naphthyridine-4-carboxylic acid and its derivatives often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition interferes with the synthesis of RNA and protein, ultimately leading to the death of bacterial cells . The compound’s active metabolite, hydroxynalidixic acid, binds strongly but reversibly to DNA, further disrupting cellular processes .

Comparación Con Compuestos Similares

1,8-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as:

Actividad Biológica

1,8-Naphthyridine-4-carboxylic acid is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antihistaminic properties, supported by research findings and case studies.

Overview of this compound

This compound is a derivative of naphthyridine, a class of heterocyclic compounds. These compounds have been extensively studied for their pharmacological potential, including antibacterial and anticancer activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

This compound exhibits antibacterial properties primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bacterial cell death and has been observed in various studies:

- Synergistic Effects : Research indicates that when combined with fluoroquinolones such as norfloxacin and ofloxacin, 1,8-naphthyridine derivatives significantly enhance the antibiotics' efficacy against multi-resistant strains of Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentrations (MICs) for these antibiotics were reduced from 32 to 4 µg/mL when used with 1,8-naphthyridine derivatives .

Case Studies

A study conducted by Egawa et al. demonstrated that 1,8-naphthyridine derivatives could inhibit the growth of various bacterial strains. The results showed that while 1,8-naphthyridine itself had limited antibacterial activity (MIC ≥ 1.024 µg/mL), its derivatives exhibited enhanced activity when used in combination with other antibiotics .

| Bacterial Strain | MIC (µg/mL) Without 1,8-Naphthyridine | MIC (µg/mL) With 1,8-Naphthyridine |

|---|---|---|

| S. aureus | 10 | 2 |

| E. coli | 16 | 2 |

| P. aeruginosa | 24 | 4 |

The anticancer potential of 1,8-naphthyridine derivatives is attributed to several mechanisms:

- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Research Findings

Recent studies have highlighted the cytotoxic effects of various naphthyridine derivatives against cancer cell lines. A notable example is the derivative synthesized by K. Md and R. Domala, which showed significant activity against murine P388 leukemia cells . The introduction of halogen substituents at specific positions on the naphthyridine scaffold has been shown to enhance this activity.

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Brominated Derivative | 1.7 | P388 Leukemia |

| Fluorinated Derivative | 13.2 | Various Cancer Cell Lines |

Antihistaminic Activity

Recent studies have also explored the antihistaminic properties of new derivatives of 1,8-naphthyridine-3-carboxylic acid. These compounds were evaluated for their bronchorelaxant effects using an in vivo model on guinea pigs:

Propiedades

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKQPVOQXXCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355926 | |

| Record name | 1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-71-4 | |

| Record name | 1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural modifications made to 2-Morpholino-1,8-naphthyridine-4-carboxylic acid, and how do they potentially impact its antibacterial activity?

A1: The research [] focuses on synthesizing new heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. These modifications involved introducing oxadiazole, thiadiazole-thione, and triazole-thione rings to the core structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.